2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H18F3N3O2S and its molecular weight is 469.48. The purity is usually 95%.
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Biological Activity
The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data on its efficacy against various pathogens and its mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H19N3O4S, with a molecular weight of approximately 445.49 g/mol. The structure features a thiazolidinone core, which is often associated with diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including our compound of interest. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
---|---|---|---|
This compound | 10.7 - 21.4 | 21.4 - 40.2 | Various bacterial and fungal species |
In a study published in RSC Advances, compounds similar to our target exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating that modifications in the thiazolidinone structure can enhance potency against these pathogens .
Anticancer Activity
The anticancer potential of thiazolidinones has been widely reported, with several studies indicating their ability to induce apoptosis in cancer cells. The compound's mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
A notable study focused on the structure-activity relationship (SAR) of thiazolidinones demonstrated that specific substitutions on the phenyl rings significantly affected cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A431 (epidermoid carcinoma) | < 10 |
Other Thiazolidinones | U251 (glioblastoma) | < 20 |
The presence of electron-donating groups on the phenyl rings was found to enhance the anticancer activity, suggesting that further optimization could lead to more potent derivatives .
The proposed mechanisms by which thiazolidinones exert their biological effects include:
- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
- Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Protein Interactions : Thiazolidinones may interfere with protein-protein interactions essential for cellular function.
Case Studies
Several case studies have highlighted the potential applications of thiazolidinone derivatives:
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against strains resistant to conventional antibiotics, showing promising results in vitro.
- Cancer Treatment : Preclinical models demonstrated that certain thiazolidinone derivatives significantly reduced tumor size in xenograft models, warranting further investigation into their therapeutic potential.
Properties
IUPAC Name |
2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S/c25-24(26,27)18-13-7-8-14-19(18)29-21(31)15-20-22(32)30(17-11-5-2-6-12-17)23(33-20)28-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWSEUPHKCISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.